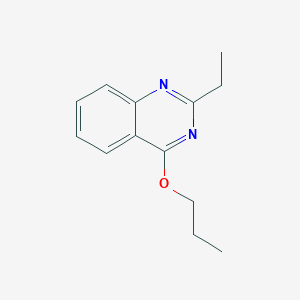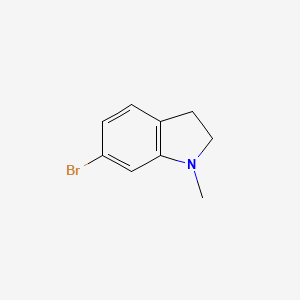
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used as scaffolds in drug development . This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroquinoline ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-1,2,3,4-tetrahydrochinolin-3-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) oder Zinkchlorid (ZnCl2) . Ein weiterer Ansatz beinhaltet die Verwendung von Mehrkomponentenreaktionen, die die Isomerisierung von Iminium-Zwischenprodukten umfassen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-1,2,3,4-tetrahydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Tetrahydrochinolin-Derivate umwandeln.
Substitution: Das Chloratom in der 6. Position kann durch andere funktionelle Gruppen mittels nucleophiler Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Reagenzien wie Natriummethoxid (NaOCH3) und Kalium-tert-butoxid (KOtBu) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin- und Tetrahydrochinolin-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
6-Chlor-1,2,3,4-tetrahydrochinolin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-1,2,3,4-tetrahydrochinolin-3-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann die Aktivität bestimmter Enzyme und Proteine hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es die Synthese der bakteriellen Zellwand stören oder die Virusreplikation unterbrechen . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-1,2,3,4-tetrahydrochinolin-8-carbonsäure: Ähnlich in der Struktur, aber mit der Carbonsäuregruppe in der 8. Position.
1,2,3,4-Tetrahydroisochinolin: Fehlt das Chloratom und die Carbonsäuregruppe, aber es teilt den Tetrahydrochinolin-Kern.
Chinolin-7-carbonsäure: Enthält eine Carbonsäuregruppe in der 7. Position und fehlt die Tetrahydrostruktur.
Einzigartigkeit
6-Chlor-1,2,3,4-tetrahydrochinolin-3-carbonsäure ist aufgrund der spezifischen Positionierung des Chloratoms und der Carbonsäuregruppe einzigartig, was ihre Reaktivität und biologische Aktivität beeinflussen kann. Diese einzigartige Struktur ermöglicht es ihr, an spezifischen chemischen Reaktionen teilzunehmen und im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Eigenschaften aufzuweisen .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) |
InChI-Schlüssel |
INOJHLCJPLKNIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC2=C1C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)




![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)

